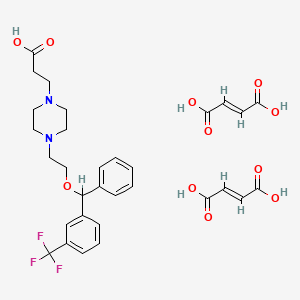
Bis(2-hydroxyethyl)ammonium octadecyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis (2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate, also known by its EINECS number 264-791-6, is a chemical compound with the molecular formula C44H78N4O8. It is widely recognized for its application as a light stabilizer in various polymeric materials, enhancing their resistance to degradation caused by ultraviolet radiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrakis (2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate typically involves the esterification of 1,2,3,4-butanetetracarboxylic acid with 2,2,6,6-tetramethyl-4-piperidinol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations. The final product is purified through techniques such as recrystallization or distillation to remove any impurities .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidyl groups, leading to the formation of nitroxide radicals.
Reduction: Reduction reactions can convert the nitroxide radicals back to the original piperidyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroxide radicals.
Reduction: Regeneration of the original piperidyl groups.
Substitution: Formation of new ester derivatives depending on the nucleophile used.
Scientific Research Applications
Tetrakis (2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to enhance the durability of materials exposed to ultraviolet light.
Biology: Investigated for its potential in protecting biological samples from ultraviolet-induced damage.
Medicine: Explored for its antioxidant properties, which may have therapeutic applications in preventing oxidative stress-related diseases.
Mechanism of Action
The primary mechanism by which this compound exerts its effects is through the stabilization of free radicals. The piperidyl groups in the molecule can scavenge free radicals generated by ultraviolet radiation, thereby preventing the degradation of the polymer matrix. This radical scavenging activity is facilitated by the formation of stable nitroxide radicals, which do not propagate the degradation chain reaction .
Comparison with Similar Compounds
- Bis (2,2,6,6-tetramethyl-4-piperidyl) sebacate
- Tetrakis (1,2,2,6,6-pentamethylpiperidin-4-yl) butane-1,2,3,4-tetracarboxylate
Comparison: Tetrakis (2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate is unique due to its high molecular weight and the presence of multiple piperidyl groups, which enhance its radical scavenging ability. Compared to bis (2,2,6,6-tetramethyl-4-piperidyl) sebacate, it offers superior stabilization due to the additional ester groups that provide more sites for radical interaction .
Properties
CAS No. |
64346-13-0 |
|---|---|
Molecular Formula |
C22H49NO6S |
Molecular Weight |
455.7 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;octadecyl hydrogen sulfate |
InChI |
InChI=1S/C18H38O4S.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;6-3-1-5-2-4-7/h2-18H2,1H3,(H,19,20,21);5-7H,1-4H2 |
InChI Key |
FXENCNXRPCFSSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOS(=O)(=O)O.C(CO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N'-[3-[3-aminopropyl-[3-(dimethylamino)propyl]amino]propyl]propane-1,3-diamine;octadecanoic acid](/img/structure/B12764405.png)



